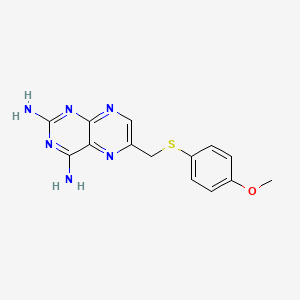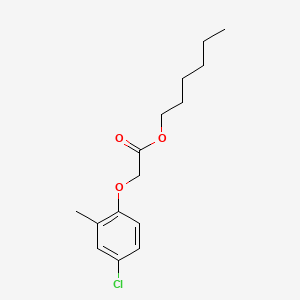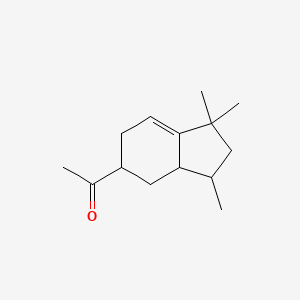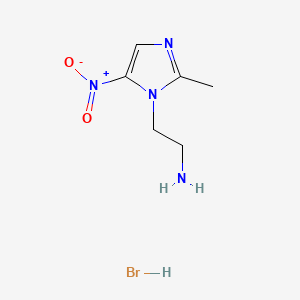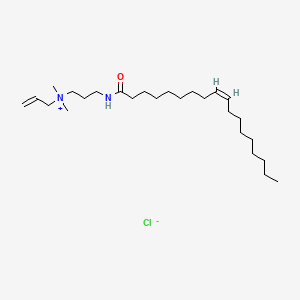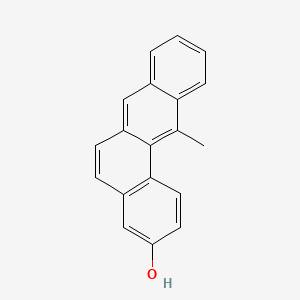
12-Methylbenz(a)anthracen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylbenz(a)anthracen-3-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the third carbon of the anthracene ring system. This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenz(a)anthracen-3-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by hydroxylation using reagents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when required, it is produced using similar synthetic routes but scaled up with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
12-Methylbenz(a)anthracen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
12-Methylbenz(a)anthracen-3-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, making it a valuable compound in cancer research.
Wirkmechanismus
The biological activity of 12-Methylbenz(a)anthracen-3-ol is primarily due to its ability to form reactive intermediates that can interact with cellular components. The compound undergoes metabolic activation to form epoxides and diol-epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can cause mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
12-Methylbenz(a)anthracen-3-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct metabolic pathways and forms unique DNA adducts, making it a valuable compound for studying specific types of chemical and biological interactions .
Eigenschaften
CAS-Nummer |
16053-79-5 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
12-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3 |
InChI-Schlüssel |
NDQOBONPTUTUSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


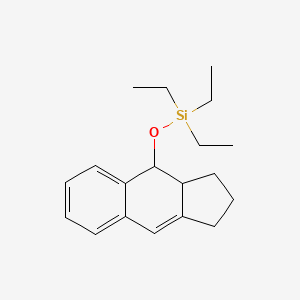
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

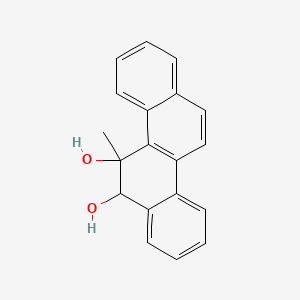
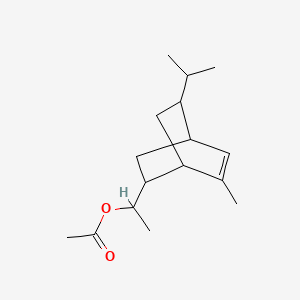
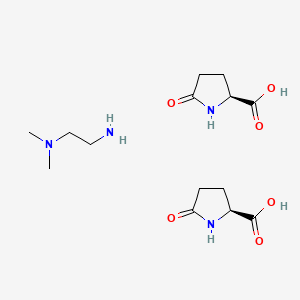

![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
